[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol
Description
Propriétés
IUPAC Name |
[(1R,5S)-9,9-difluoro-3-bicyclo[3.3.1]nonanyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O/c11-10(12)8-2-1-3-9(10)5-7(4-8)6-13/h7-9,13H,1-6H2/t7?,8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIVUXDNUZNMEV-CBLAIPOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)C2(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.3.1]nonane core.
Methanol Group Addition: The final step involves the addition of a methanol group to the third carbon of the bicyclic structure.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to other functional groups such as alkanes.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents.
Applications De Recherche Scientifique
[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Structural Analogs and Key Variations
The following compounds share structural motifs with the target molecule but differ in substituents, ring size, or heteroatom incorporation:
Case Study: Impact of Fluorine vs. Hydroxyl Substitution
- Metabolic Stability: The 9,9-diF substitution in the target compound reduces oxidative metabolism compared to hydroxylated analogs like 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol .
- Solubility: Hydroxyl groups (e.g., in 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol) improve aqueous solubility (~10–20 mg/mL) but may limit membrane permeability, whereas fluorine balances lipophilicity and stability .
Activité Biologique
[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol is a bicyclic organic compound notable for its unique structure and potential biological activities. The compound, with a molecular formula of CHFO and a molecular weight of 190.23 g/mol, features two fluorine atoms and a hydroxymethyl group attached to a bicyclo[3.3.1]nonane framework. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.
Biological Activity
The biological activity of [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol can be categorized into several areas including antimicrobial, anticancer, and enzymatic inhibition effects.
Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures often exhibit significant antimicrobial properties. Studies have shown that the presence of fluorine atoms can enhance the binding affinity of such compounds to microbial targets, potentially increasing their efficacy against various pathogens.
- Case Study : A study involving structurally related compounds demonstrated that fluorinated bicyclic compounds exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be notably low, suggesting strong antimicrobial potential.
Anticancer Properties
The anticancer activity of [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol has been investigated in vitro against various cancer cell lines.
- Research Findings : In studies assessing cell viability and proliferation inhibition, this compound showed promising results against human cervical cancer (HeLa) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were reported in the range of 100 to 200 µg/mL, indicating moderate potency.
Enzymatic Inhibition
The mechanism of action for [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol may involve the inhibition of specific enzymes or receptors in biological pathways.
- Mechanism Insights : The compound's fluorine substituents are hypothesized to enhance interactions with enzyme active sites, potentially leading to altered metabolic pathways that affect cellular functions.
Comparative Analysis
To better understand the biological implications of [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol, it is useful to compare it with similar compounds.
| Compound Name | Structure | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| Compound A | Bicyclic | Antibacterial | MIC 32 µg/mL |
| Compound B | Bicyclic | Anticancer | IC50 150 µg/mL |
| [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol | Bicyclic | Antimicrobial & Anticancer | MIC < 50 µg/mL; IC50 ~ 100-200 µg/mL |
Q & A
Q. What are the optimal synthetic routes for [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol, and how can yield be maximized?
- Methodological Answer : The synthesis of bicyclo[3.3.1]nonane derivatives often involves solvolysis in methanol under reflux conditions. For example, solvolysis of 2-bicyclo[3.2.2]nonanyl tosylate in methanol generates intermediates that can be functionalized via fluorination or hydroxylation . Key parameters include:
- Solvent Choice : Methanol is preferred for its polarity and ability to stabilize carbocation intermediates during solvolysis.
- Catalysts : Acidic conditions (e.g., acetic acid) or palladium catalysts (e.g., 10% Pd/C) improve reduction steps, as seen in hydrogenolysis of benzyl-protected intermediates .
- Reaction Time : Extended drying periods (e.g., 24 hours) post-extraction enhance purity .
- Data Table :
| Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Tosylate Solvolysis | 70–85 | Methanol, reflux, 12–24 h | |
| Hydrogenolysis | 90–93 | Pd/C, H₂, methanol, RT |
Q. How can the stereochemical configuration and purity of [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol be confirmed?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute stereochemistry by comparing bond angles and torsional parameters to reference structures (e.g., 3-((1R,5S,9R)-2-azabicyclo[3.3.1]nonane derivatives) .
- NMR Spectroscopy : Use -NMR to confirm fluorine substitution patterns and -NMR to verify bicyclic ring integrity.
- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) identifies impurities. Solid-phase extraction (SPE) using Oasis HLB cartridges ensures sample purity .
Advanced Research Questions
Q. How does stereochemistry influence the pharmacological activity of bicyclo[3.3.1]nonane derivatives?
- Methodological Answer : Diastereomeric bicyclo[3.3.1]nonane analogs exhibit divergent receptor affinities. For example:
- μ-Opioid Receptor (MOR) Agonists : (1R,5S) configurations show higher binding affinity compared to (1S,5R) isomers due to optimal spatial alignment with receptor pockets .
- Assay Design : Use competitive binding assays (e.g., radiolabeled DAMGO for MOR) with enantiomerically pure samples. Molecular dynamics simulations further predict steric clashes or hydrogen-bonding interactions .
Q. What analytical challenges arise in detecting degradation byproducts of [(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol in biological matrices?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric fragments (e.g., fluorinated vs. hydroxylated metabolites) with <5 ppm mass error.
- Chiral Chromatography : Separates enantiomeric degradation products using cellulose-based columns (e.g., Chiralpak IC) .
- Case Study : In wastewater analysis, SPE followed by LC-MS/MS detected 3-hydroxy analogs at sub-ppb levels, highlighting the need for stringent sample deactivation (e.g., silanized glassware) .
Q. What mechanistic insights explain the formation of nonclassical carbocations during bicyclo[3.3.1]nonane synthesis?
- Methodological Answer : Solvolysis of bicyclo[3.3.1]nonanyl tosylates proceeds via classical carbocations in methanol, but computational studies (DFT, ab initio) suggest nonclassical intermediates with bridging C–C bonds may form under specific conditions .
- Experimental Validation : Compare product ratios (e.g., 2-bicyclo[3.3.1] vs. 3-bicyclo[3.2.2] ethers) under varying temperatures.
- Data Table :
| Substrate | Product Ratio (3.3.1 : 3.2.2) | Conditions | Reference |
|---|---|---|---|
| 2-Tosylate | 85:15 | Methanol, 25°C | |
| 3-Tosylate | 45:55 | Ethanol, 40°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
